molecular formula C11H15ClN2O B112666 4-Amino-1-benzylpyrrolidin-2-one hydrochloride CAS No. 478832-05-2

4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Cat. No. B112666
CAS RN: 478832-05-2
M. Wt: 226.7 g/mol
InChI Key: BWOHUVMBCGXODG-UHFFFAOYSA-N
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Description

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C11H14N2O•HCl . It has a molecular weight of 226.7 .


Molecular Structure Analysis

The molecular structure of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride consists of a pyrrolidin-2-one ring substituted with an amino group at the 4-position and a benzyl group at the 1-position .


Physical And Chemical Properties Analysis

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a solid at room temperature . It has a molecular weight of 226.70 g/mol, and its exact mass and monoisotopic mass are 226.0872908 g/mol . The compound has two hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Drug Discovery and Development

4-Amino-1-benzylpyrrolidin-2-one hydrochloride: is a compound that features a pyrrolidine ring, which is commonly used in medicinal chemistry to create compounds for treating human diseases. The pyrrolidine ring is valued for its ability to efficiently explore pharmacophore space due to its sp3 hybridization, contribution to stereochemistry, and increased three-dimensional coverage .

Green Chemistry

The synthesis of pyrrolidines, including 4-Amino-1-benzylpyrrolidin-2-one hydrochloride , can be enhanced by microwave-assisted organic synthesis (MAOS). This method increases synthetic efficiency and aligns with the principles of green chemistry, reducing the environmental impact of chemical synthesis .

Neurotransmitter Research

As a biochemical for proteomics research, 4-Amino-1-benzylpyrrolidin-2-one hydrochloride may be used in the study of neurotransmitters and their analogs. This research can lead to a better understanding of neurological processes and the development of treatments for neurological disorders .

Anoxygenic Polymerization Studies

The compound’s structural similarity to pyrrolidine derivatives makes it a potential candidate for studying anoxygenic polymerization processes. Such studies could explore novel routes for polymerization via microbial metabolism, which may have applications in biotechnology and materials science .

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring in 4-Amino-1-benzylpyrrolidin-2-one hydrochloride allows for the exploration of enantioselective synthesis. This is crucial for developing drug candidates with specific biological profiles, as the spatial orientation of substituents can significantly influence the binding mode to proteins .

Physicochemical Parameter Modification

This compound can be used to modify physicochemical parameters in drug molecules, aiding in achieving optimal ADME/Tox results for drug candidates. The introduction of heteroatomic fragments like the pyrrolidine ring can be a strategic choice for altering these parameters .

Structural Diversity in Drug Molecules

4-Amino-1-benzylpyrrolidin-2-one hydrochloride: can contribute to the structural diversity of drug molecules. Unlike flat heteroaromatic ring scaffolds, the saturated pyrrolidine ring system allows for greater chances of generating structural diversity, which is highly beneficial in drug discovery .

Safety and Hazards

The safety information for 4-Amino-1-benzylpyrrolidin-2-one hydrochloride indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-amino-1-benzylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOHUVMBCGXODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594938
Record name 4-Amino-1-benzylpyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-benzylpyrrolidin-2-one hydrochloride

CAS RN

478832-05-2
Record name 2-Pyrrolidinone, 4-amino-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478832-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-benzylpyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-benzylpyrrolidin-2-one hydrochloride
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Synthesis routes and methods

Procedure details

In tetrahydrofuran (6 ml) was dissolved tert-butyl 1-benzyl-5-oxo-3-pyrrolidinylcarbamate (480 mg, 1.65 mmol), followed by adding thereto 4N-hydrogen chloride/dioxane (6.0 ml, 24 mmol), and the resulting mixture was stirred overnight at room temperature. After completion of the reaction, diethyl ether (35 ml) was added to the reaction solution, and the resulting mixture was stirred at room temperature for 30 minutes and the precipitate was collected by filtration. The precipitate was washed with diethyl ether and dried to obtain 4-amino-1-benzyl-2-pyrrolidinone hydrochloride (380 mg, 99%).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
480 mg
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three

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